molecular formula C8H14O B13427220 1-Cyclobutyl-2-methylpropan-1-one

1-Cyclobutyl-2-methylpropan-1-one

Cat. No.: B13427220
M. Wt: 126.20 g/mol
InChI Key: PJSIVCTXKFMCHK-UHFFFAOYSA-N
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Description

1-Cyclobutyl-2-methylpropan-1-one is an organic compound with the molecular formula C8H14O It is a cycloalkane derivative, characterized by a cyclobutyl group attached to a methylpropanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclobutyl-2-methylpropan-1-one can be synthesized through several methods. One common approach involves the reaction of cyclobutylmagnesium bromide with 2-methylpropanal under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to ensure the stability of the intermediates.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes can be employed to facilitate the coupling reactions, while maintaining stringent control over reaction parameters to ensure product purity.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclobutyl-2-methylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: The cyclobutyl ring can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated cyclobutyl derivatives.

Scientific Research Applications

1-Cyclobutyl-2-methylpropan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex cycloalkane structures.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and as a solvent in various chemical processes.

Mechanism of Action

The mechanism by which 1-cyclobutyl-2-methylpropan-1-one exerts its effects depends on its specific application. In chemical reactions, the cyclobutyl group can influence the reactivity and stability of intermediates. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

    Cyclobutylmethanol: Similar in structure but with a hydroxyl group instead of a ketone.

    Cyclobutylacetone: Contains an acetone group attached to the cyclobutyl ring.

    2-Methylcyclobutanone: A ketone with a similar ring structure but different substitution pattern.

Uniqueness: 1-Cyclobutyl-2-methylpropan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its cyclobutyl group provides a rigid, strained ring system that can influence reactivity and stability, making it a valuable compound in synthetic chemistry and research applications.

Properties

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

1-cyclobutyl-2-methylpropan-1-one

InChI

InChI=1S/C8H14O/c1-6(2)8(9)7-4-3-5-7/h6-7H,3-5H2,1-2H3

InChI Key

PJSIVCTXKFMCHK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1CCC1

Origin of Product

United States

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